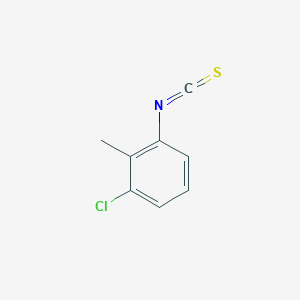

1-Chloro-3-isothiocyanato-2-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134676. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEZATIRZLJXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172831 | |

| Record name | Isothiocyanic acid, 3-chloro-o-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-35-1 | |

| Record name | Benzene, 1-chloro-3-isothiocyanato-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, 3-chloro-o-tolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19241-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, 3-chloro-o-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-isothiocyanato-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Chloro-3-isothiocyanato-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-Chloro-3-isothiocyanato-2-methylbenzene, a compound of interest in synthetic chemistry. This document consolidates available data on its physical and chemical characteristics, alongside a general methodology for its synthesis, to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2-Chloro-6-methylphenyl isothiocyanate, is an aromatic isothiocyanate. The presence of a chloro, a methyl, and an isothiocyanato group on the benzene ring imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound; 2-Chloro-6-methylphenyl isothiocyanate | [1] |

| Synonyms | 3-Chloro-2-isothiocyanatotoluene; 6-Chloro-2-methylphenylisocyanate | [1] |

| CAS Number | 19241-34-0 | [1][2] |

| Molecular Formula | C₈H₆ClNS | [2] |

| Molecular Weight | 183.66 g/mol | [2] |

| Physical State | Colorless to yellow-brown liquid | [2] |

| Odor | Pungent | [2] |

| Boiling Point | 288.2 °C at 760 mmHg | |

| Flash Point | 128.1 °C | |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

Note: Data for boiling and flash points are based on publicly available database information and may be predicted values. Experimental verification is recommended.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the isothiocyanate (-N=C=S) functional group. This group is an electrophilic center, making it susceptible to nucleophilic attack. Key reactions include:

-

Reaction with Amines: Isothiocyanates readily react with primary and secondary amines to form the corresponding thiourea derivatives. This is a fundamental reaction in the derivatization of isothiocyanates and the synthesis of various biologically active molecules.

-

Reaction with Alcohols and Thiols: In the presence of a suitable catalyst or base, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

-

Cycloaddition Reactions: The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions with various dienophiles and dipolarophiles to construct heterocyclic systems.

The chlorine and methyl substituents on the benzene ring influence the reactivity of the aromatic system, directing electrophilic substitution reactions and potentially modulating the reactivity of the isothiocyanate group through electronic effects.

Experimental Protocols: A General Approach to Synthesis

General Experimental Workflow for the Synthesis of Aryl Isothiocyanates

References

An In-depth Technical Guide to 1-Chloro-3-isothiocyanato-2-methylbenzene (CAS: 19241-35-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-isothiocyanato-2-methylbenzene, also known as 3-Chloro-2-methylphenyl isothiocyanate, is a chemical intermediate with the CAS number 19241-35-1. This document provides a comprehensive overview of its chemical and physical properties, general synthetic approaches, and its primary application as a building block in organic synthesis, particularly for the preparation of thiourea derivatives. Due to a lack of specific publicly available data on the biological activities and mechanisms of action of this specific compound, this guide will focus on its role as a chemical reagent.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical supplier and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | [1][2] |

| Molecular Weight | 183.66 g/mol | [1] |

| Appearance | White powder or low melting solid | [3] |

| Purity | ≥95% | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, ethanol, and ether. | [5][6] |

| Predicted XlogP | 4.3 | [1] |

Synthesis

General Experimental Protocol for the Synthesis of Aryl Isothiocyanates from Primary Amines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Method: Two-step process involving the formation of a dithiocarbamate salt followed by decomposition.

Materials:

-

3-Chloro-2-methylaniline (the corresponding primary amine)

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A thiophosgene equivalent or a reagent for dithiocarbamate decomposition (e.g., phosphorus oxychloride, a carbodiimide)

-

An appropriate organic solvent (e.g., dichloromethane, chloroform, toluene)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve 3-Chloro-2-methylaniline in a suitable organic solvent.

-

Add the base to the solution.

-

Slowly add carbon disulfide to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified time to allow for the formation of the dithiocarbamate salt intermediate.

-

-

Decomposition to the Isothiocyanate:

-

To the solution containing the dithiocarbamate salt, add the decomposition reagent.

-

The reaction may require heating to proceed to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Upon completion, the reaction mixture is typically worked up by washing with water and/or brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as column chromatography or distillation.[7]

-

Applications in Organic Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules. The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, making it a valuable synthon for the construction of various sulfur and nitrogen-containing compounds.

A significant application is in the synthesis of thiourea derivatives. The reaction of an isothiocyanate with a primary or secondary amine readily forms a thiourea linkage. Thioureas are a class of compounds with a broad spectrum of biological activities and are frequently found in pharmaceutically active molecules.

Below is a diagram illustrating the logical relationship of this compound as a building block in the synthesis of a thiourea derivative.

Caption: Synthetic pathway from this compound to a thiourea derivative.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Summary of Hazard Statements:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11]

Conclusion

This compound is a valuable chemical intermediate for organic synthesis. Its primary utility lies in its reactive isothiocyanate group, which allows for the straightforward synthesis of thiourea derivatives and other sulfur and nitrogen-containing heterocycles. While there is limited information on its specific biological activities, its role as a synthetic building block makes it a compound of interest for medicinal chemists and researchers in drug discovery and development. Further research into the biological properties of this compound and its derivatives may reveal novel applications.

References

- 1. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 2. pschemicals.com [pschemicals.com]

- 3. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 4. 3-chloro-2-methylphenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-chloro-3-methylbenzene [chembk.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene, a molecule of interest in medicinal chemistry and drug development. This document details the chemical properties, a plausible synthetic route, experimental protocols, and relevant (though generalized) biological context for this compound and the broader class of isothiocyanates.

Compound Overview

This compound is an aromatic isothiocyanate with the chemical formula C₈H₆ClNS.[1] Isothiocyanates are a well-studied class of compounds known for their biological activity, including potential anticancer properties.[2][3] The specific substitution pattern of this molecule—a chloro group at position 1, an isothiocyanato group at position 3, and a methyl group at position 2—offers a unique scaffold for further chemical exploration and potential modulation of biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | [1] |

| Molecular Weight | 183.66 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 99 °C at 2-3 Torr | [4] |

| Purity (Commercial) | 95-97% | [1][5] |

| InChI | InChI=1S/C8H6ClNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | [1] |

| InChIKey | ZXEZATIRZLJXFU-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC=C1Cl)N=C=S | [6] |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding primary amine, 3-Chloro-2-methylaniline. The overall reaction scheme involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the final isothiocyanate product.

Synthesis of the Precursor: 3-Chloro-2-methylaniline

The starting material, 3-Chloro-2-methylaniline, can be synthesized from 2-nitrotoluene. This process involves a chlorination step followed by a reduction of the nitro group.[7]

A plausible workflow for the synthesis of the precursor is outlined below:

Synthesis of this compound

The conversion of 3-Chloro-2-methylaniline to the target isothiocyanate can be achieved using carbon disulfide and a desulfurizing agent such as tosyl chloride. This method is advantageous as it avoids the use of highly toxic reagents like thiophosgene.

The proposed reaction mechanism proceeds via the formation of a dithiocarbamate salt, which is then decomposed by tosyl chloride to yield the isothiocyanate.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

Synthesis of 3-Chloro-2-methylaniline (Precursor)

Materials:

-

6-Chloro-2-nitrotoluene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Carbonate

-

Dichloromethane

Procedure:

-

To a stirred mixture of iron powder (3 equivalents) and water in a round-bottom flask, add a small amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 6-chloro-2-nitrotoluene (1 equivalent) in a minimal amount of ethanol dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue refluxing for an additional 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Chloro-2-methylaniline.

-

Purify the crude product by vacuum distillation. A yield of approximately 94% can be expected.[8]

Synthesis of this compound

Materials:

-

3-Chloro-2-methylaniline

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Chloro-2-methylaniline (1 equivalent) in dichloromethane.

-

Add triethylamine (2.2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the dithiocarbamate salt will form.

-

To this mixture, add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless to light yellow liquid.

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (3H) as multiplets in the range of δ 7.0-7.4 ppm. A singlet for the methyl protons (3H) around δ 2.3-2.5 ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons in the range of δ 125-140 ppm. The isothiocyanate carbon (N=C=S) would appear around δ 130-140 ppm. The methyl carbon would be observed around δ 15-20 ppm. |

| IR (Infrared Spectroscopy) | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2050-2150 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | A molecular ion peak [M]⁺ at m/z ≈ 183 and 185 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely show the loss of the isothiocyanate group and other characteristic fragments. |

Biological Context and Potential Applications

While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is of significant interest to the pharmaceutical and nutraceutical industries. Many naturally occurring and synthetic isothiocyanates have demonstrated potent anticancer activity.[2][9]

The primary mechanism of action for the anticancer effects of many isothiocyanates is believed to involve the induction of Phase II detoxification enzymes and the inhibition of Phase I enzymes involved in carcinogen activation. Furthermore, isothiocyanates can induce apoptosis (programmed cell death) in cancer cells and inhibit cell cycle progression.

The diagram below illustrates a generalized signaling pathway for the induction of apoptosis by isothiocyanates in cancer cells.

The unique substitution pattern of this compound makes it a valuable candidate for screening in various biological assays to explore its potential as a novel therapeutic agent. Its synthesis, as outlined in this guide, provides a clear path for researchers to obtain this compound for further investigation.

References

- 1. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-CHLORO-2-METHYLPHENYL ISOTHIOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-chloro-2-methylphenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Chloro-3-isothiocyanato-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for the compound 1-Chloro-3-isothiocyanato-2-methylbenzene. Due to the limited availability of experimental data for this specific isomer, this document focuses on predicted mass spectrometry data, expected characteristic infrared absorptions based on known isothiocyanate compounds, and a theoretical analysis of its nuclear magnetic resonance spectra. Furthermore, generalized experimental protocols for acquiring such data are provided, alongside a visual representation of a typical spectroscopic analysis workflow.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectral data for this compound. It is important to note that the NMR and IR data are based on theoretical principles and data from similar compounds, and the mass spectrometry data is predicted.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for this compound and its common adducts are presented below. This data is crucial for determining the molecular weight and elemental composition of the compound.

| Adduct | Predicted m/z |

| [M]⁺ | 182.99040 |

| [M+H]⁺ | 183.99823 |

| [M+Na]⁺ | 205.98017 |

| [M+K]⁺ | 221.95411 |

| [M+NH₄]⁺ | 201.02477 |

| [M-H]⁻ | 181.98367 |

| [M+HCOO]⁻ | 227.98915 |

| [M+CH₃COO]⁻ | 242.00480 |

Note: Data is predicted and sourced from publicly available chemical databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The isothiocyanate functional group has a very strong and characteristic absorption band. Aromatic isothiocyanates consistently show a strong absorption band for the asymmetric vibration of the –NCS group in the range of 2000–2200 cm⁻¹.[1] Other expected characteristic absorption bands are detailed in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N=C=S (Isothiocyanate) | 2000 - 2200 (strong, sharp) | Asymmetric stretch |

| C-H (Aromatic) | 3000 - 3100 (medium) | Stretch |

| C-H (Methyl) | 2850 - 2960 (medium) | Stretch |

| C=C (Aromatic Ring) | 1450 - 1600 (medium to weak) | Skeletal vibrations |

| C-Cl | 600 - 800 (medium to strong) | Stretch |

| C-H (Aromatic) | 690 - 900 (strong) | Out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H) | 7.0 - 7.5 | Multiplet | 3H |

| Methyl (CH₃) | 2.2 - 2.5 | Singlet | 3H |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NCS (Isothiocyanate) | 130 - 150 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-NCS | 130 - 135 |

| Methyl C | 15 - 25 |

Disclaimer: The NMR data presented is predictive and based on the analysis of the molecular structure and known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electron Impact (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. For EI, a high-energy electron beam bombards the sample molecules, causing ionization and fragmentation.[2][3] ESI involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[4][5]

-

Detection: An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution in an IR-transparent solvent (e.g., chloroform, carbon tetrachloride), or as a KBr pellet for solid samples. For a solution, a concentration of 1-10% is typically used.

-

Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded. This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the solvent.

-

Sample Spectrum: The sample is placed in the instrument's beam path, and the infrared spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The sample is spun to average out magnetic field inhomogeneities.

-

Data Acquisition: The sample is irradiated with short pulses of radiofrequency waves. The nuclei absorb this energy and then relax, emitting a signal that is detected by the instrument. This signal, known as the Free Induction Decay (FID), is recorded over time.

-

Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical process called a Fourier Transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general stages of spectroscopic analysis.

References

In-Depth Technical Guide: 1-Chloro-3-isothiocyanato-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Chloro-3-isothiocyanato-2-methylbenzene (also known as 3-Chloro-2-methylphenyl isothiocyanate), alongside generalized experimental protocols for the determination of these properties. Furthermore, it delves into the broader biological activities of the isothiocyanate class of compounds, offering insights into potential applications in drug development.

Core Physical and Chemical Properties

This compound is a chemical intermediate with the molecular formula C₈H₆ClNS.[1][2] It is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The isothiocyanate functional group (-N=C=S) imparts high reactivity, making it a valuable precursor for creating a variety of organic compounds.

Quantitative Data Summary

A summary of the available quantitative physical data for this compound is presented in the table below. It is important to note that some of these values are predicted and may not represent experimentally determined figures.

| Property | Value | Source |

| Molecular Weight | 183.66 g/mol | [3][4] |

| Physical Form | Liquid or Low Melting Solid | [1] |

| Boiling Point | 99 °C at 2-3 Torr | [4] |

| Predicted Density | 1.18 ± 0.1 g/cm³ | [4] |

| CAS Number | 19241-35-1 | [1][2][3][4] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a low melting solid like this compound, the capillary method is commonly employed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the compound is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For liquids, the boiling point is a key physical constant. Given that the boiling point of this compound has been reported at reduced pressure, determination at atmospheric pressure would require careful execution.

Apparatus:

-

Small-scale distillation apparatus (including a flask, condenser, and collection vessel)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

A small volume of the liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving vessel. This constant temperature is the boiling point.

Density Determination

The density of a liquid can be determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, carefully dried, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and the process is repeated.

-

The density of the sample liquid is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid.

Solubility Determination

The solubility of a compound in various solvents is a crucial parameter, especially in drug development for formulation purposes.

Apparatus:

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC.

-

The solubility is then calculated from the concentration of the saturated solution.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the broader class of isothiocyanates is well-documented for its significant pharmacological effects, particularly in the context of cancer chemoprevention.[5][6][7]

Isothiocyanates are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key cellular signaling pathways.[5][8] Two of the most extensively studied pathways influenced by isothiocyanates are the Nrf2 and Notch signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[9][10] Many isothiocyanates are potent inducers of the Nrf2 pathway.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress and inflammation.

Caption: Generalized Nrf2 signaling pathway activated by isothiocyanates.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and apoptosis.[13] Aberrant Notch signaling is implicated in the development and progression of various cancers. Some isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to modulate the Notch signaling pathway.[13][14][15] For instance, PEITC has been observed to suppress Notch-1 and Notch-2 levels in pancreatic cancer cells and decrease the expression of the active form of Notch-1 in breast and ovarian cancer cells.[13] This modulation can lead to reduced cell proliferation and induction of apoptosis, highlighting another potential anticancer mechanism of this class of compounds.

Conclusion

This compound is a reactive chemical intermediate with potential for use in the synthesis of pharmacologically active molecules. While specific, experimentally determined physical property data for this compound is limited, established protocols can be employed for its full characterization. The broader class of isothiocyanates demonstrates significant biological activity, particularly in the modulation of key signaling pathways relevant to cancer. Further research into the specific biological effects of this compound is warranted to explore its potential as a lead compound in drug discovery and development.

References

- 1. 3-Chloro-2-methylphenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 3-CHLORO-2-METHYLPHENYL ISOTHIOCYANATE | 19241-35-1 [chemicalbook.com]

- 4. 3-CHLORO-2-METHYLPHENYL ISOTHIOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Notch activation by phenethyl isothiocyanate attenuates its inhibitory effect on prostate cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Technical Guide: Solubility, Synthesis, and Potential Applications of 1-Chloro-3-isothiocyanato-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 1-Chloro-3-isothiocyanato-2-methylbenzene, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust framework for its experimental determination. It includes detailed experimental protocols, a discussion of its potential biological significance based on the known activities of isothiocyanates, and a general synthesis workflow. The guide aims to equip researchers with the necessary information to investigate the properties and applications of this compound.

Introduction

This compound belongs to the isothiocyanate (ITC) class of compounds. ITCs are naturally occurring molecules found in cruciferous vegetables and are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique reactivity of the isothiocyanate group (-N=C=S) allows these compounds to interact with various biological targets, making them promising candidates for drug development.[4] This guide focuses specifically on the chlorinated and methylated benzene derivative, this compound, providing essential information for its characterization and further investigation.

Physicochemical Properties

Currently, there is a scarcity of experimental data on the physicochemical properties of this compound. The available information from chemical databases is largely predictive.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | PubChem[5] |

| Molecular Weight | 183.66 g/mol | Cheméo[6] |

| Predicted XlogP | 4.3 | PubChem[5] |

| Monoisotopic Mass | 182.99095 Da | PubChem[5] |

The high predicted XlogP value of 4.3 suggests that this compound is likely to have low solubility in water and high solubility in nonpolar organic solvents.[5] However, experimental verification is crucial.

Solubility in Organic Solvents: An Experimental Approach

As no quantitative solubility data for this compound in organic solvents is currently published, this section provides a detailed experimental protocol for its determination. This protocol is based on standard laboratory methods for solubility assessment.[7][8][9]

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines the gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Filter the withdrawn aliquot using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered, saturated solution to a pre-weighed, dry vial.

-

Evaporate the solvent completely in a fume hood or using a rotary evaporator.

-

Dry the vial containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

-

Weigh the vial with the dried residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Express the solubility as g/L, mg/mL, or mol/L.

-

Table 2: Template for Reporting Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Dimethyl Sulfoxide | 25 |

Potential Biological Activity and Signaling Pathways

Isothiocyanates are recognized for their potential as anti-cancer agents, exerting their effects through various cellular mechanisms.[1][2] These include the induction of apoptosis, modulation of signaling pathways like the MAPK pathway, and regulation of oxidative stress.[10]

Caption: A simplified diagram of the MAPK signaling pathway and potential inhibition points by isothiocyanates.

Synthesis of this compound

The synthesis of aryl isothiocyanates can be achieved through various methods. A common approach involves the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.

General Experimental Workflow for Isothiocyanate Synthesis

This workflow provides a general overview of the synthesis process.

Caption: A general workflow for the synthesis of this compound.

Conclusion

While this compound presents an interesting subject for research in drug development due to its isothiocyanate moiety, a critical gap exists in the literature regarding its fundamental physicochemical properties, particularly its solubility in organic solvents. This guide provides the necessary protocols for researchers to determine these properties experimentally. Furthermore, the potential biological activities and synthetic pathways outlined herein offer a solid foundation for future investigations into the therapeutic potential of this compound. The data generated from such studies will be invaluable for advancing our understanding of this and related isothiocyanates.

References

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 5. PubChemLite - this compound (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

Reactivity of the Isothiocyanate Group in 1-Chloro-3-isothiocyanato-2-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the isothiocyanate functional group in the molecule 1-Chloro-3-isothiocyanato-2-methylbenzene. The document details the synthesis of this aryl isothiocyanate, explores the electrophilic nature of the isothiocyanate moiety, and describes its reactions with various nucleophiles. Furthermore, it delves into the potential applications of this compound and its derivatives in drug discovery, with a focus on their role as modulators of key signaling pathways implicated in cancer. Experimental protocols, quantitative data for representative reactions, and visualizations of reaction mechanisms and biological pathways are included to provide a thorough resource for researchers in organic and medicinal chemistry.

Introduction

This compound is an aromatic isothiocyanate featuring a benzene ring substituted with a chloro group, a methyl group, and the reactive isothiocyanate (-N=C=S) functional group. Aryl isothiocyanates are a class of compounds that have garnered significant interest in synthetic and medicinal chemistry due to their versatile reactivity and diverse biological activities. The isothiocyanate group serves as a key electrophilic center, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity profile makes these compounds valuable intermediates for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, many of which exhibit promising pharmacological properties.

The presence of the chloro and methyl substituents on the benzene ring of this compound is expected to modulate the reactivity of the isothiocyanate group through electronic and steric effects. This guide will explore these aspects in detail, providing a foundational understanding for the rational design and synthesis of novel derivatives for potential therapeutic applications.

Synthesis of this compound

The most common and direct method for the synthesis of aryl isothiocyanates, including this compound, involves the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. A widely used approach is the reaction of 3-Chloro-2-methylaniline with thiophosgene or, more commonly in modern synthesis to avoid highly toxic reagents, with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.[1][2]

General Experimental Protocol for Synthesis

The following is a representative two-step, one-pot procedure for the synthesis of an aryl isothiocyanate from an aniline derivative, which can be adapted for the synthesis of this compound from 3-Chloro-2-methylaniline.[1]

Step 1: Formation of the Dithiocarbamate Salt

-

To a solution of the aniline derivative (e.g., 3-Chloro-2-methylaniline) in a suitable solvent (e.g., dichloromethane), an excess of carbon disulfide and a base (e.g., solid sodium hydroxide) are added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Decomposition to the Isothiocyanate

-

Once the formation of the dithiocarbamate is complete, a thiocarbonyl transfer reagent such as phenyl chlorothionoformate is added.

-

The reaction is stirred until completion, again monitored by TLC.

-

The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield the pure aryl isothiocyanate.

This two-step approach is particularly effective for the synthesis of electron-deficient aryl isothiocyanates.[1]

Reactivity of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The general reactivity of aryl isothiocyanates is depicted in the following workflow:

Caption: General reaction of an aryl isothiocyanate with a nucleophile.

The chloro substituent on the benzene ring of this compound is an electron-withdrawing group, which is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. The methyl group, being electron-donating, may have a slight counteracting effect.

Reactions with Amines to Form Thioureas

The reaction of isothiocyanates with primary or secondary amines is a facile and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Experimental Protocol: Synthesis of a Thiourea Derivative

The following is a general protocol for the reaction of an aryl isothiocyanate with an amine.

-

The aryl isothiocyanate (1.0 equivalent) is dissolved in a suitable solvent such as acetone or dichloromethane.

-

The amine (1.0 equivalent) is added to the solution.

-

The reaction mixture is stirred at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is often pure enough for subsequent use or can be further purified by recrystallization.

Table 1: Representative Yields for the Synthesis of Thiourea Derivatives from Substituted Phenylisothiocyanates

| Phenylisothiocyanate Derivative | Amine | Product | Yield (%) | Reference |

| 4-Chlorophenylisothiocyanate | Aniline | 1-(4-Chlorophenyl)-3-phenylthiourea | 95 | F. Tok et al. |

| 4-Methylphenylisothiocyanate | 4-Chloroaniline | 1-(4-Methylphenyl)-3-(4-chlorophenyl)thiourea | 92 | F. Tok et al. |

| Phenylisothiocyanate | 4-Aminobenzoic acid | 4-(3-Phenylthioureido)benzoic acid | 88 | F. Tok et al. |

Note: The data presented are for analogous substituted phenylisothiocyanates to illustrate expected reactivity and yields.

Reactions with Other Nucleophiles

The isothiocyanate group also reacts with other nucleophiles such as alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. These reactions further highlight the versatility of isothiocyanates as synthetic intermediates.

Role in Drug Discovery and Development

Aryl isothiocyanates and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Activity and Modulation of Signaling Pathways

Many isothiocyanates have been shown to exert anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.[4] One of the key mechanisms underlying these effects is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The NF-κB pathway plays a crucial role in inflammation and cell survival, and its dysregulation is implicated in various cancers. Isothiocyanates can inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory and anti-apoptotic genes.[5]

Caption: Isothiocyanates can inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm.

Conclusion

This compound is a versatile chemical intermediate with a highly reactive isothiocyanate group. Its electrophilic nature allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse molecular scaffolds, such as thioureas. The presence of electron-withdrawing and -donating substituents on the aromatic ring influences its reactivity, a feature that can be exploited in the design of new compounds. The demonstrated potential of aryl isothiocyanates to modulate key biological pathways, such as the NF-κB pathway, underscores their importance as a promising class of compounds for drug discovery and development, particularly in the field of oncology. This guide provides a foundational understanding of the chemistry and potential applications of this compound, intended to facilitate further research and innovation in this area.

References

- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Substituted Phenyl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds with the characteristic functional group –N=C=S. They are primarily derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites abundant in cruciferous vegetables like broccoli, watercress, and cabbage. Upon plant tissue damage, the enzyme myrosinase is released, catalyzing the conversion of glucosinolates into various bioactive compounds, most notably ITCs.

Substituted phenyl isothiocyanates (PITCs), a prominent class of ITCs, are highly reactive electrophiles. This reactivity, centered on the carbon atom of the isothiocyanate group, allows them to form covalent bonds with nucleophilic cellular targets, particularly the thiol groups of cysteine residues within proteins.[1] This fundamental reactivity underpins their diverse and potent biological activities, which have attracted significant scientific interest for their therapeutic potential. These compounds have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties, primarily mediated through the modulation of critical cellular signaling pathways involved in detoxification, apoptosis, inflammation, and cell cycle regulation.[1][2] This guide provides a comprehensive technical overview of the biological activities of substituted phenyl isothiocyanates, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols for their evaluation.

Anticancer Activity

The anticancer properties of substituted phenyl isothiocyanates, particularly phenethyl isothiocyanate (PEITC), are well-documented.[3][4] These compounds exert their effects through a multi-targeted approach, inhibiting cancer cell proliferation, inducing programmed cell death, and preventing metastasis.[3]

Mechanisms of Action

-

Induction of Apoptosis: PITCs are potent inducers of apoptosis (programmed cell death) in cancer cells. One primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][5] This triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of caspase-9, and subsequent activation of the executioner caspase-3.[5][6][7] Studies have shown that PEITC treatment leads to a significant, dose-dependent increase in caspase-3, -8, and -9 activity in various cancer cell lines.[5][6]

-

Cell Cycle Arrest: PITCs can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, PEITC has been shown to induce G2/M phase arrest in human prostate cancer cells and G0/G1 arrest in oral squamous carcinoma cells.[3] This is often achieved by modulating the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[8]

-

Modulation of Key Signaling Pathways: The anticancer effects of PITCs are mediated by their influence on several crucial signaling cascades.

-

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[9] Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation.[9][10] PITCs, being electrophilic, can covalently modify critical cysteine residues on Keap1 (such as C151), disrupting the Keap1-Nrf2 interaction.[11][12] This allows Nrf2 to translocate to the nucleus, where it activates the transcription of a suite of cytoprotective genes, including those for Phase II detoxification enzymes like glutathione S-transferases (GSTs).[1][11]

-

MAPK and PI3K-Akt Pathways: Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt pathways are critical for cell survival and proliferation. PITCs have been shown to modulate these pathways to promote apoptosis.[4][13] For example, PEITC can activate pro-apoptotic JNK and p38 MAPK signaling while inhibiting the pro-survival PI3K-Akt pathway in hepatocellular carcinoma cells.[11][13]

-

NF-κB Pathway: The transcription factor NF-κB plays a significant role in promoting inflammation and cell survival in tumors. PITCs can suppress the activation of the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and reducing inflammation within the tumor microenvironment.[4][14]

-

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of selected substituted phenyl isothiocyanates against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Phenethyl ITC (PEITC) | CaSki (Cervical) | MTT (24h) | ~20 | [5] |

| Phenethyl ITC (PEITC) | Multiple Myeloma (Primary Cells) | Not Specified | 6 - 37 | [7] |

| Phenylhexyl ITC (PHI) | HL-60 (Leukemia) | Not Specified | In vivo efficacy shown | [8] |

| Lysine-derived diisothiocyanate | LoVo (Colon) | Not Specified | 1.64 | [15] |

| Lysine-derived diisothiocyanate | A2780 (Ovarian) | Not Specified | 1.00 | [15] |

Visualization: Anticancer Signaling Pathways

Caption: PITC-Induced Apoptosis Pathways.

Caption: Keap1-Nrf2 Pathway Modulation by PITCs.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[16]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted phenyl isothiocyanate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][18] Following incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][19]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value can be determined by plotting % viability against the log of the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Substituted phenyl isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.[20][21]

Mechanisms of Action

The primary anti-inflammatory mechanism of PITCs is the suppression of the NF-κB signaling pathway.[14][21] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[14] PITCs can inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[14]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected PITCs.

| Compound | Target/Assay | Concentration | % Inhibition | Reference |

| Phenyl isothiocyanate | Human COX-2 Enzyme | 50 µM | ~99% | [20] |

| 3-Methoxyphenyl isothiocyanate | Human COX-2 Enzyme | 50 µM | ~99% | [20] |

| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase (AChE) | IC50 = 0.57 mM | 50% | [20][22] |

| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase (BChE) | 1.14 mM | 49.2% | [20][22] |

Visualization: Anti-inflammatory Signaling Pathway

Caption: NF-κB Pathway Inhibition by PITCs.

Antimicrobial Activity

Several substituted phenyl isothiocyanates exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Aromatic ITCs, such as benzyl isothiocyanate (BITC) and PEITC, are often more potent than their aliphatic counterparts.[23]

Mechanism of Action

The primary antimicrobial mechanism of PITCs involves the disruption of bacterial cell membrane integrity.[24][25] As lipophilic molecules, they can penetrate the bacterial cell wall and membrane. Once inside, their electrophilic nature allows them to react with proteins and enzymes, particularly those containing sulfhydryl groups, leading to enzyme inactivation and metabolic disruption.[26] This damage ultimately leads to increased membrane permeability, leakage of essential intracellular components, and cell death.[24][25]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various PITCs against pathogenic bacteria.

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 | [24] |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 | [24][25] |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 | [26][27] |

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant S. aureus (MRSA) | 2.9 - 110 | [28] |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50 - 200 | [27] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the PITC compound in the broth. Start with the highest concentration in the first well and dilute across the plate, leaving a final well as a positive control (inoculum without compound). Include a negative control well (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to reach the final concentration of 5 x 10^5 CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). A growth indicator like resazurin can be added to aid visualization.[28]

-

Determining MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.

Visualization: General Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 6. Naturally-derived phenethyl isothiocyanate modulates apoptotic induction through regulation of the intrinsic cascade and resulting apoptosome formation in human malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma | Haematologica [haematologica.org]

- 8. The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]

- 10. e-century.us [e-century.us]

- 11. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial activities of isothiocyanates against Campylobacter jejuni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Versatile Intermediate: A Technical Guide to 1-Chloro-3-isothiocyanato-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-isothiocyanato-2-methylbenzene, also known as 2-chloro-6-methylphenyl isothiocyanate, is a valuable chemical intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive isothiocyanate group and a substituted benzene ring, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis from commercially available precursors, and its application in the preparation of biologically relevant molecules such as thioureas and benzothiazoles. The content is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported in public literature, its properties can be estimated based on closely related analogs and predictive models. The isothiocyanate group is characterized by a strong, pungent odor. It is generally soluble in organic solvents and has limited solubility in water.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | 4-Chlorophenyl isothiocyanate[1] |

| CAS Number | 19241-34-0 | 23165-49-3 | 2131-55-7 |

| Molecular Formula | C₈H₆ClNS | C₈H₃ClF₃NS | C₇H₄ClNS |

| Molecular Weight | 183.66 g/mol | 237.63 g/mol | 169.63 g/mol |

| Boiling Point | Not Reported | 239 °C (lit.) | Not Reported |

| Density | Not Reported | 1.447 g/mL at 25 °C (lit.) | Not Reported |

| Refractive Index | Not Reported | n20/D 1.57 (lit.) | Not Reported |

| Flash Point | Not Reported | 113 °C (closed cup) | Not Reported |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), Methyl protons (δ ~2.4 ppm) |

| ¹³C NMR | Isothiocyanate carbon (δ ~130-140 ppm), Aromatic carbons, Methyl carbon |

| IR Spectroscopy | Strong, characteristic -N=C=S stretch (~2050-2150 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (m/z) at ~183, Isotopic pattern for chlorine |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from its corresponding aniline, 2-chloro-6-methylaniline. A common and effective method involves the use of thiophosgene.

Experimental Protocol: Synthesis of 2-Chloro-6-methylaniline

A plausible synthetic route to the precursor 2-chloro-6-methylaniline starts from 3-chloro-5-methyl-4-nitroaniline. The process involves diazotization to remove the amino group, followed by reduction of the nitro group.[2][3]

Materials:

-

3-chloro-5-methyl-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

50% Hypophosphorous Acid (H₃PO₂)

-

Iron Powder

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline (1 equivalent), water, and diluted sulfuric acid.

-

Stir the mixture for 10 minutes, then slowly add a solution of sodium nitrite (1.08 equivalents) in water.

-

After complete addition, continue stirring at 0°C for 30 minutes.

-

Add 50% hypophosphorous acid solution and stir at 0°C for 3 hours.

-

Slowly raise the temperature to 90°C and add iron powder (3.5 equivalents) in portions over 1 hour.

-

Maintain the reaction at 90°C for 3 hours.

-

Filter the hot reaction mixture and allow the filtrate to cool.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates using thiophosgene.[4]

Materials:

-

2-Chloro-6-methylaniline

-

Thiophosgene (CSCl₂)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirring suspension of 2-chloro-6-methylaniline (1.0 equivalent) and triethylamine (2.4 equivalents) in anhydrous THF (0.1-0.2 M) at 0°C under an inert atmosphere, add thiophosgene (1.2 equivalents) dropwise over 30 minutes.

-

Allow the resulting solution to warm to room temperature and stir for 2 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with petroleum ether) to afford pure this compound.

Applications as a Chemical Intermediate